Cas no 87941-55-7 (4-Bromo-1-trityl-1H-imidazole)

4-Bromo-1-trityl-1H-imidazole is a protected imidazole derivative featuring a trityl (triphenylmethyl) group at the 1-position and a bromo substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized imidazoles for pharmaceutical and agrochemical applications. The trityl group enhances stability and selectivity during reactions, while the bromo moiety allows for further functionalization via cross-coupling or nucleophilic substitution. Its crystalline solid form and well-defined reactivity make it a reliable building block for constructing complex heterocyclic systems. Suitable for use under inert conditions, it is commonly employed in metal-catalyzed transformations and fine chemical synthesis.
4-Bromo-1-trityl-1H-imidazole structure
4-Bromo-1-trityl-1H-imidazole structure
Product Name:4-Bromo-1-trityl-1H-imidazole
CAS No:87941-55-7
MF:C22H17BrN2
MW:389.287784337997
MDL:MFCD00185657
CID:728508
PubChem ID:2773274
Update Time:2025-06-08

4-Bromo-1-trityl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-1-trityl-1H-imidazole
    • 4-bromo-1-tritylimidazole
    • 4-bromo-1-(triphenylmethyl)-1H-imidazole
    • 4-Bromo-1-trityl-1H-imidazde
    • 1H-Imidazole, 4-bromo-1-(triphenylmethyl)-
    • 4-Bromo-1-[tris(phenyl)methyl]-1H-imidazole
    • 1-TRITYL-4-BROMO IMIDAZOLE
    • PubChem8998
    • 1-Trityl-4-bromo-1H-imidazole
    • BSQFJBYJUQJNMZ-UHFFFAOYSA-N
    • 4-bromo-1-triphenylmethyl-imidazole
    • QC-4
    • 4-Bromo-1-(triphenylmethyl)-1H-imidazole (ACI)
    • J-650086
    • AKOS007930519
    • DTXSID10378328
    • FT-0617713
    • AB04448
    • CS-M3677
    • 87941-55-7
    • MFCD00185657
    • DS-17606
    • SCHEMBL1982002
    • 4-Bromo-1-trityl-1H-imidazole; 4-Bromo-1-tritylimidazole
    • J-514573
    • A1-00054
    • ALBB-034634
    • DB-057035
    • 4-bromo-1-(triphenylmethyl)imidazole
    • SY064786
    • MDL: MFCD00185657
    • Inchi: 1S/C22H17BrN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
    • InChI Key: BSQFJBYJUQJNMZ-UHFFFAOYSA-N
    • SMILES: BrC1=CN(C=N1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 388.05800
  • Monoisotopic Mass: 388.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8
  • XLogP3: 5.8

Experimental Properties

  • Density: 1.27
  • Boiling Point: 492.5 °C at 760 mmHg
  • Flash Point: 251.7 °C
  • Refractive Index: 1.629
  • PSA: 17.82000
  • LogP: 5.48580

4-Bromo-1-trityl-1H-imidazole Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

4-Bromo-1-trityl-1H-imidazole Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Bromo-1-trityl-1H-imidazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
2.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Synthesis and reactions of brominated 2-nitroimidazoles
Palmer, Brian D.; et al, Journal of the Chemical Society, 1989, (1), 95-9

Production Method 2

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  140 h, rt
Reference
Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474
van Esbroeck, Annelot C. M. ; et al, Science (Washington, 2017, 356(6342), 1084-1087

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Chloroform ;  cooled; 1 h, rt
Reference
Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2)
Roumen, Luc; et al, Journal of Medicinal Chemistry, 2010, 53(4), 1712-1725

Production Method 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  1.5 h, rt; 110 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  8 h, 100 °C
2.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  140 h, rt
Reference
Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474
van Esbroeck, Annelot C. M. ; et al, Science (Washington, 2017, 356(6342), 1084-1087

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
Reference
Synthesis and reactions of brominated 2-nitroimidazoles
Palmer, Brian D.; et al, Journal of the Chemical Society, 1989, (1), 95-9

4-Bromo-1-trityl-1H-imidazole Raw materials

4-Bromo-1-trityl-1H-imidazole Preparation Products

4-Bromo-1-trityl-1H-imidazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:87941-55-7)4-Bromo-1-trityl-1H-imidazole
Order Number:A842425
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:56
Price ($):176.0/881.0
Email:sales@amadischem.com

Additional information on 4-Bromo-1-trityl-1H-imidazole

Recent Advances in the Application of 4-Bromo-1-trityl-1H-imidazole (CAS: 87941-55-7) in Chemical Biology and Pharmaceutical Research

The compound 4-Bromo-1-trityl-1H-imidazole (CAS: 87941-55-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of biologically active molecules. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic utility, mechanism of action, and potential therapeutic applications. Recent studies have highlighted its role in the development of novel kinase inhibitors, antiviral agents, and other pharmacologically relevant compounds.

One of the most notable applications of 4-Bromo-1-trityl-1H-imidazole is its use in the synthesis of imidazole-based kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of selective inhibitors targeting Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways. The study reported that derivatives of this compound exhibited high binding affinity and selectivity, making them promising candidates for the treatment of B-cell malignancies and autoimmune disorders.

In addition to its role in kinase inhibitor development, 4-Bromo-1-trityl-1H-imidazole has also been explored for its antiviral properties. A recent preprint article on bioRxiv detailed its incorporation into nucleoside analogs designed to inhibit viral polymerases. The researchers found that the trityl-protected imidazole moiety enhanced the stability and bioavailability of these analogs, leading to improved antiviral activity against RNA viruses such as SARS-CoV-2 and influenza. These findings underscore the compound's potential in addressing emerging viral threats.

From a synthetic chemistry perspective, advancements in the scalable production of 4-Bromo-1-trityl-1H-imidazole have been reported in Organic Process Research & Development. A 2024 study described an optimized, cost-effective method for its large-scale synthesis, utilizing green chemistry principles to minimize environmental impact. This development is particularly significant for industrial applications, as it ensures a reliable supply of the compound for ongoing pharmaceutical research and drug development efforts.

Looking ahead, the unique chemical properties of 4-Bromo-1-trityl-1H-imidazole continue to inspire innovative research. Ongoing studies are investigating its potential in targeted drug delivery systems, where its trityl group could serve as a cleavable linker for prodrug activation. Furthermore, computational modeling efforts are underway to predict novel derivatives with enhanced pharmacological profiles. As these research avenues progress, 4-Bromo-1-trityl-1H-imidazole is poised to remain a cornerstone in the design of next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87941-55-7)4-Bromo-1-trityl-1H-imidazole
A842425
Purity:99%/99%
Quantity:5g/25g
Price ($):176.0/881.0
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